Cas no 18710-86-6 (3-Methyl-2-nitrophenylacetic Acid)
3-Methyl-2-nitrophenylacetic Acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(3-methyl-2-nitrophenyl)acetic acid
- SureCN2394274
- AGN-PC-00NY7B
- 2-(Carboxymethyl)-6-methylnitrobenzene
- OR18016
- CL4533
- 3-methyl-2-nitrobenzeneacetic acid
- 3-Methyl-2-nitrophenylacetic acid
- 3-(Carboxymethyl)-2-nitrotoluene
- (3-methyl-2-nitro-phenyl)-acetic acid
- 2-nitro-3-Methyl-benzeneacetic acid
- Benzeneacetic acid, 3-Methyl-2-nitro-
- (3-Methyl-2-nitrophenyl)acetic acid
- MFWFLUXZQHVVHO-UHFFFAOYSA-N
- 3-Methyl-2-nitro-phenyl-acetic acid
- AK151929
- AB0087377
- 3-METHYL-2-NITRO-PHENYLACETIC ACID
- DTXSID30549194
- 2-(3-Methyl-2-nitrophenyl)aceticacid
- J-512841
- SCHEMBL2394274
- 18710-86-6
- SY110336
- DB-152057
- PS-4005
- MFCD08276006
- AKOS006280995
- 3-Methyl-2-nitrophenylacetic Acid
-
- MDL: MFCD08276006
- Inchi: 1S/C9H9NO4/c1-6-3-2-4-7(5-8(11)12)9(6)10(13)14/h2-4H,5H2,1H3,(H,11,12)
- InChI Key: MFWFLUXZQHVVHO-UHFFFAOYSA-N
- SMILES: OC(CC1C=CC=C(C)C=1[N+](=O)[O-])=O
Computed Properties
- Exact Mass: 195.05315777g/mol
- Monoisotopic Mass: 195.05315777g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 236
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 83.1
- XLogP3: 1.6
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 1.346±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 154-155 ºC
- Solubility: Very slightly soluble (0.9 g/l) (25 º C),
3-Methyl-2-nitrophenylacetic Acid Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319;H335
- Warning Statement: P261;P280;P301+P312;P302+P352;P305+P351+P338
- Storage Condition:Room temperature
3-Methyl-2-nitrophenylacetic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| AstaTech | CL4533-1/G |
3-METHYL-2-NITROPHENYLACETIC ACID |
18710-86-6 | 97% | 1g |
$198 | 2023-09-15 | |
| AstaTech | CL4533-5/G |
3-METHYL-2-NITROPHENYLACETIC ACID |
18710-86-6 | 97% | 5/G |
$543 | 2022-05-31 | |
| Chemenu | CM250725-5g |
2-(3-Methyl-2-nitrophenyl)acetic acid |
18710-86-6 | 95+% | 5g |
$327 | 2021-06-16 | |
| TRC | M224065-50mg |
3-Methyl-2-nitrophenylacetic Acid |
18710-86-6 | 50mg |
$ 50.00 | 2022-06-02 | ||
| TRC | M224065-100mg |
3-Methyl-2-nitrophenylacetic Acid |
18710-86-6 | 100mg |
$ 70.00 | 2022-06-02 | ||
| TRC | M224065-500mg |
3-Methyl-2-nitrophenylacetic Acid |
18710-86-6 | 500mg |
$ 230.00 | 2022-06-02 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RS848-250mg |
3-Methyl-2-nitrophenylacetic Acid |
18710-86-6 | 98% | 250mg |
370CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RS848-50mg |
3-Methyl-2-nitrophenylacetic Acid |
18710-86-6 | 98% | 50mg |
106.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RS848-1g |
3-Methyl-2-nitrophenylacetic Acid |
18710-86-6 | 98% | 1g |
980.0CNY | 2021-07-12 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M847759-1g |
2-(3-Methyl-2-nitrophenyl)acetic acid |
18710-86-6 | 98% | 1g |
612.90 | 2021-05-17 |
3-Methyl-2-nitrophenylacetic Acid Suppliers
3-Methyl-2-nitrophenylacetic Acid Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 3-Methyl-2-nitrophenylacetic Acid
Introduction to 3-Methyl-2-nitrophenylacetic Acid (CAS No. 18710-86-6)
3-Methyl-2-nitrophenylacetic Acid, identified by the Chemical Abstracts Service (CAS) number 18710-86-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, featuring a nitro-substituted aromatic ring coupled with a carboxylic acid moiety, exhibits unique chemical properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for various biological applications.
The molecular structure of 3-Methyl-2-nitrophenylacetic Acid consists of a phenyl ring substituted with a methyl group at the 3-position and a nitro group at the 2-position, terminated with a carboxylic acid functional group. This arrangement imparts distinct reactivity patterns, making it useful in the synthesis of more complex molecules. The nitro group, in particular, is known for its ability to participate in nucleophilic substitution reactions, while the carboxylic acid can engage in esterification or amidation processes, providing versatile synthetic pathways.
In recent years, the pharmaceutical industry has shown increasing interest in nitroaromatic compounds due to their broad spectrum of biological activities. 3-Methyl-2-nitrophenylacetic Acid has been explored as a precursor in the development of novel therapeutic agents. For instance, its structural motif is reminiscent of several known bioactive molecules that exhibit antimicrobial, anti-inflammatory, and even anticancer properties. The presence of both the nitro and carboxylic acid groups allows for further functionalization, enabling chemists to tailor the compound for specific biological targets.
One of the most compelling aspects of 3-Methyl-2-nitrophenylacetic Acid is its role in medicinal chemistry research. Researchers have utilized this compound to develop derivatives with enhanced pharmacological profiles. The nitro group can be reduced to an amine, opening up possibilities for further derivatization into pharmacophores that interact with biological receptors. Additionally, the carboxylic acid can be converted into esters or amides, which are common functional groups in drug molecules.
The synthesis of 3-Methyl-2-nitrophenylacetic Acid typically involves nitration of m-xylene followed by methylation and hydrolysis steps. Advanced synthetic methodologies have been employed to improve yield and purity, ensuring that researchers have access to high-quality starting materials for their investigations. These synthetic routes highlight the compound's importance as a building block in organic chemistry.
Recent studies have also explored the environmental and toxicological aspects of 3-Methyl-2-nitrophenylacetic Acid. While it is not classified as a hazardous substance under current regulations, its derivatives may exhibit different properties that warrant careful consideration. Researchers are investigating its biodegradability and potential effects on aquatic ecosystems to ensure safe handling and disposal practices.
The compound's utility extends beyond pharmaceutical applications. In materials science, for example, derivatives of 3-Methyl-2-nitrophenylacetic Acid have been studied for their potential use in polymer synthesis and as additives in industrial processes. The aromatic ring system provides stability and thermal resistance, making it suitable for high-performance materials.
As research continues to evolve, the applications of 3-Methyl-2-nitrophenylacetic Acid are likely to expand. The integration of computational chemistry and artificial intelligence tools has accelerated the discovery of new derivatives with tailored properties. These advancements promise to unlock new therapeutic possibilities and enhance synthetic methodologies across multiple disciplines.
In conclusion, 3-Methyl-2-nitrophenylacetic Acid (CAS No. 18710-86-6) represents a fascinating compound with diverse applications in pharmaceuticals, materials science, and chemical synthesis. Its unique structural features and reactivity patterns make it a valuable tool for researchers seeking to develop novel compounds with significant biological activity. As our understanding of its properties grows, so too will its importance in advancing scientific knowledge and innovation.
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